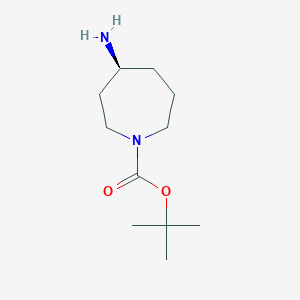

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Beschreibung

Chemical Structure and Fundamental Properties

Molecular Composition and Stereochemical Configuration

The compound has the molecular formula C₁₁H₂₂N₂O₂ and a molar mass of 214.30 g/mol . Its structure comprises a seven-membered azepane ring substituted with:

- A tert-butyloxycarbonyl (Boc) group at the 1-position.

- An amino group at the 4-position.

The stereochemical configuration at the 4-position is strictly (S) , as indicated by the SMILES notation O=C(N1CC[C@@H](N)CCC1)OC(C)(C)C. The Boc group acts as a protective moiety for the amine, enhancing stability during synthetic processes.

Key Structural Features:

Physicochemical Characteristics

Solubility:

- Polar solvents : Soluble in methanol, dimethyl sulfoxide (DMSO), and ethanol.

- Nonpolar solvents : Limited solubility in hexane or petroleum ether.

Stability:

- Stable under inert atmospheres (argon or nitrogen) at 2–8°C .

- Susceptible to hydrolysis under strongly acidic or basic conditions due to the Boc group’s labile nature.

Reactivity:

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR :

Infrared (IR) Spectroscopy:

X-ray Crystallography:

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652759 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878630-84-3 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of the Amino Group

The amino group of the azepane precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as aqueous sodium bicarbonate or triethylamine. This reaction typically occurs at mild temperatures (0°C to 25°C), with an optimal temperature around 10°C to prevent racemization and side reactions.

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0°C to 25°C | 10°C |

| Solvent | THF, DCM, EtOAc | DCM (dichloromethane) |

| Boc₂O Equivalents | 1.0 to 2.5 equivalents | 1.2 equivalents |

The reaction proceeds smoothly in dichloromethane, which provides good solubility for reactants and facilitates isolation of the Boc-protected intermediate.

Ester Formation

In some methods, the tert-butyl ester is introduced by reacting the Boc-protected azepane with tert-butyl chloroformate in the presence of a base like triethylamine, yielding the tert-butyl carbamate ester functionality.

Deprotection and Purification

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when necessary to yield the free amine or further derivatized products. Purification is typically achieved by crystallization or chromatographic methods, ensuring high purity and stereochemical integrity.

Industrial Production Considerations

Industrial synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate follows similar synthetic routes but incorporates process optimizations such as:

- Use of continuous flow reactors to improve reaction control and scalability.

- Application of high-throughput screening to optimize reaction parameters (temperature, solvent, reagent equivalents).

- Employment of automated purification systems for consistent product quality.

- Cost-effective sourcing of starting materials and reagents to reduce production costs.

Reaction Types and Derivatization

The compound’s amino group and Boc protection allow for diverse chemical transformations:

| Reaction Type | Typical Reagents/Conditions | Resulting Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, sodium hydride (NaH) | Substituted azepane derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | Amines, alcohol derivatives |

| Oxidation | Potassium permanganate (KMnO4), CrO3 | Oxides or oxidized azepane derivatives |

These reactions enable the synthesis of structurally diverse analogs for pharmaceutical screening.

Representative Data Table: Optimization of Boc Protection Step

| Entry | Temperature (°C) | Solvent | Boc₂O Equiv. | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | 0 | THF | 1.0 | 8 | 75 | 90 |

| 2 | 10 | DCM | 1.2 | 8 | 88 | 97 |

| 3 | 25 | EtOAc | 1.5 | 6 | 80 | 92 |

This table illustrates that 10°C in dichloromethane with 1.2 equivalents of Boc₂O yields the best combination of yield and enantiomeric purity.

Summary of Key Research Findings

- The Boc protection of the amino group is a critical step that requires careful control of temperature and reagent stoichiometry to maximize yield and stereochemical purity.

- Chiral resolution methods such as enzymatic resolution and chiral chromatography are effective in isolating the (S)-enantiomer with high enantiomeric excess.

- Industrial processes leverage continuous flow technology and automated systems for scalable and reproducible synthesis.

- The compound serves as a versatile intermediate for further functionalization, enabling its use in drug discovery and asymmetric catalysis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 4-aminoazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution may result in various substituted derivatives, and hydrolysis will yield carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- (S)-tert-butyl 4-aminoazepane-1-carboxylate is studied as a potential building block for pharmaceuticals targeting neurological and psychiatric disorders. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

-

Organic Synthesis

- The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.

-

Biological Studies

- Research has focused on the effects of azepane derivatives on biological systems. This compound is used to investigate enzyme inhibition and receptor binding, providing insights into its pharmacological properties.

-

Industrial Applications

- Due to its unique chemical properties, this compound is utilized in developing new materials such as polymers and coatings.

Lupus Disease Model

- Objective : Assess the effect on autoantibody levels.

- Methodology : Administered at doses of 33 mg/kg, 100 mg/kg, and 300 mg/kg over several weeks.

- Findings : Significant reductions in anti-dsDNA titers were observed compared to vehicle controls, indicating potential therapeutic benefits in autoimmune diseases.

Inflammatory Response

Research indicates that this compound exhibits promising pharmacological properties in models of inflammation. The compound has been evaluated for its effects on inflammatory responses, showing potential immunomodulatory effects.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Studies | Investigating enzyme inhibition and receptor binding |

| Industrial Applications | Development of new materials like polymers and coatings |

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 4-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Azepane Derivatives

Key Observations :

- Boc Protection : The tert-butyl carbamate group improves solubility in organic solvents and prevents unwanted side reactions during peptide coupling, a feature shared with other Boc-protected amines (e.g., Boc-piperidine derivatives).

Stereochemical and Functional Group Variations

- (S)- vs. (R)-Enantiomers : The (S)-configuration at C4 may influence chiral recognition in enzyme-binding pockets. For example, in kinase inhibitors, enantiomeric purity is critical for target specificity and potency.

- Amino vs.

Hydrogen-Bonding Patterns

The amino group at C4 participates in hydrogen-bonding networks, as described by Bernstein et al. . This property is shared with similar amines like 4-aminopiperidine-1-carboxylates, but the larger azepane ring may alter the geometry and strength of these interactions. For instance, azepane derivatives could form more extended networks due to their flexibility, impacting crystal packing or solubility.

Biologische Aktivität

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 214.31 g/mol

- CAS Number : 878630-84-3

- IUPAC Name : tert-butyl (S)-4-aminoazepane-1-carboxylate

- Purity : Typically >97% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group enables hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This compound may also act as a prodrug, undergoing metabolic conversion to yield active metabolites that exert therapeutic effects .

Enzyme Interactions

This compound has been studied for its role as a substrate in biochemical assays, particularly in enzyme mechanism studies. The compound's ability to influence enzyme activity makes it valuable in pharmacological research .

Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological properties. For instance, it has been evaluated in various animal models for its effects on inflammatory responses and autoimmune conditions. In a study involving lupus disease models, the compound demonstrated a reduction in autoantibody production, suggesting immunomodulatory effects .

Case Studies

-

Lupus Disease Model :

- Objective : Assess the effect of this compound on autoantibody levels.

- Methodology : Administered at doses of 33 mg/kg, 100 mg/kg, and 300 mg/kg over a period of weeks.

- Findings : Significant reductions in anti-dsDNA titers were observed compared to vehicle controls, indicating potential therapeutic benefits in autoimmune diseases .

- Inflammatory Response :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 1-(aminomethyl)cyclohexanecarboxylate | High | Enzyme substrate |

| Cyclohexanecarboxylic acid derivatives | Moderate | Immune modulation |

| Other aminoazepane derivatives | High | Varies; often similar |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Utilize stepwise protection-deprotection strategies for the azepane ring and tert-butyl carbamate group. For example, employ Boc-protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine) . Purify intermediates via silica gel chromatography, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . Monitor reaction progress using TLC with ninhydrin staining for free amine detection.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry (e.g., S-configuration) and detect Boc-group signals (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (CHNO) and isotopic patterns.

- Chiral HPLC : To assess enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol eluent .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Store at –20°C in inert, moisture-free environments to prevent Boc-group hydrolysis. Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Analyze degradation products via LC-MS and compare with controls .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures.

- Kinetic Resolution : Apply enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like azepane ring closure .

- Crystallization-Induced Diastereomer Transformation : Optimize solvent systems (e.g., toluene/heptane) to selectively crystallize the S-enantiomer .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes) with PDB structures. Validate predictions with SPR (surface plasmon resonance) binding assays .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent (TIP3P water model) .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in triplicate to identify EC/IC variability .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability (MTT) assays to rule off-target effects .

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, identifying confounding variables (e.g., cell line differences) .

Q. How can researchers evaluate the environmental fate of this compound in ecological studies?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil microcosms (OECD 307 guidelines) and quantify residual compound via LC-MS/MS .

- QSAR Modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module, cross-validated with experimental log P values .

Q. What methodologies validate the compound’s role as a chiral building block in complex molecule synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.